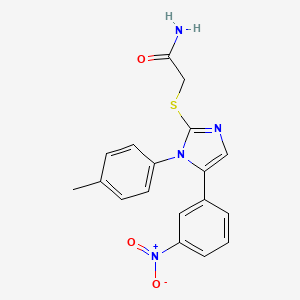

2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Description

2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic imidazole derivative with a molecular formula of C₁₈H₁₆N₄O₃S and a molecular weight of 368.4 g/mol . Its structure features a central imidazole ring substituted with a 3-nitrophenyl group at position 5 and a p-tolyl group at position 1.

Properties

IUPAC Name |

2-[1-(4-methylphenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3S/c1-12-5-7-14(8-6-12)21-16(10-20-18(21)26-11-17(19)23)13-3-2-4-15(9-13)22(24)25/h2-10H,11H2,1H3,(H2,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCZRDBUFGFTDRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)N)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves a multi-step process:

Formation of the imidazole ring: : Starting with the precursor chemicals, such as 3-nitrobenzaldehyde and p-toluidine, the imidazole ring is synthesized through a cyclization reaction.

Thioether linkage formation: : The thioether bond is formed by reacting the imidazole intermediate with a suitable thioether reagent, such as thiourea or its derivatives, under controlled conditions.

Acetamide group introduction: : The final step involves the reaction of the intermediate product with acetamide, resulting in the formation of 2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide. This step is typically carried out under mild heating and in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of 2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide would focus on optimizing yield, reducing costs, and ensuring the purity of the final product. Large-scale synthesis may involve:

High-throughput reactors: for the efficient mixing and reaction of large quantities of reactants.

Continuous flow processes: to maintain consistent reaction conditions and improve overall efficiency.

Automated purification systems: to ensure the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide undergoes several types of chemical reactions:

Oxidation: : Can be oxidized to form sulfoxides or sulfones, depending on the conditions.

Reduction: : Reduction reactions can target the nitro group, converting it to an amine group.

Substitution: : The aromatic rings and thioether linkage allow for various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

Oxidation: : Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: : Commonly involves reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

Substitution: : Typically requires electrophiles like halogens (e.g., bromine or chlorine) or alkyl halides in the presence of a base.

Major Products Formed

Oxidation products: : Sulfoxides or sulfones.

Reduction products: : Amines from the reduction of the nitro group.

Substitution products: : Halogenated or alkylated derivatives.

Scientific Research Applications

2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide has diverse applications in scientific research:

Chemistry: : As a reagent or intermediate in the synthesis of other complex molecules.

Biology: : Potential use as a probe or inhibitor in biochemical assays.

Medicine: : Exploring its potential as a therapeutic agent or drug precursor.

Industry: : Utilized in the development of materials with specific properties, such as pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide involves interactions at the molecular level:

Molecular Targets: : Can interact with enzymes, receptors, or other proteins, depending on its specific application.

Pathways Involved: : Involvement in pathways related to oxidation-reduction reactions, enzyme inhibition, or receptor binding, depending on the research context.

Comparison with Similar Compounds

N-(6-Substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-((p-tolyl/4-nitrophenyl)amino)-1H-imidazol-2-yl]thio]acetamide Derivatives

- Key Differences: These compounds replace the 3-nitrophenyl group with a 4-nitrophenyl or p-tolylamino group and incorporate a benzothiazole ring instead of a simple acetamide .

- Biological Activity : Demonstrated cytotoxic effects against C6 glioma and HepG2 cells (IC₅₀ = 15.67 µg/mL for C6), suggesting stronger antiproliferative activity than the target compound, though direct comparisons are unavailable .

- Structural Impact : The benzothiazole moiety may enhance π-π stacking interactions in biological targets, while the 4-nitro substituent (para vs. meta) could alter electronic effects and binding kinetics.

N-(4-Chlorophenyl)-2-{[5-(4-Chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

- Key Differences : Chlorophenyl groups replace both the 3-nitrophenyl and p-tolyl substituents .

- Functional Impact : Chlorine’s moderate electron-withdrawing effect may reduce reactivity compared to the nitro group, affecting target engagement.

Heterocyclic Modifications

Thiadiazole-Linked Derivatives (e.g., 4d–4i)

- Key Differences : Replace the imidazole core with a 1,3,4-thiadiazole ring linked to benzimidazole-thioacetamide .

- Biological Relevance: Thiadiazole rings are known for antimicrobial and anticancer activities, but the absence of imidazole may reduce affinity for targets like cytochrome P450 or kinases.

Trifluoromethyl-Substituted Analog

- Example : 2-((5-Phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide .

- Key Differences : A trifluoromethyl group replaces the nitro substituent.

- Functional Impact : The CF₃ group’s strong electron-withdrawing nature and metabolic stability could enhance bioavailability compared to the nitro group.

Pharmacophore Hybridization

Triazole- and Thiazole-Containing Derivatives

- Example: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) .

- Key Differences : Hybrid structures incorporate triazole and thiazole rings, diversifying hydrogen-bonding and hydrophobic interactions.

Biological Activity

2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring an imidazole ring, nitrophenyl group, and thioacetamide moiety, suggests diverse interactions with biological targets, making it a candidate for further investigation.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 458.5 g/mol. The compound's structure is critical to its biological activity, as it can participate in various interactions with biological macromolecules.

| Property | Value |

|---|---|

| Molecular Formula | C25H22N4O3S |

| Molecular Weight | 458.5 g/mol |

| CAS Number | 1235329-70-0 |

The biological activity of 2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is believed to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, potentially leading to altered metabolic pathways.

- Receptor Modulation : It may act as a ligand for specific receptors, influencing signal transduction pathways.

Biological Activity

Research indicates that this compound exhibits significant potential in various biological assays:

Antimicrobial Activity

In vitro studies have demonstrated that 2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide possesses antimicrobial properties. It has been evaluated against several pathogens, with findings suggesting:

- Minimum Inhibitory Concentration (MIC) : The compound showed promising MIC values, indicating effective inhibition of bacterial growth.

- Biofilm Formation : It significantly inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin in some cases .

Anticancer Potential

The compound's anticancer properties are also under investigation. Preliminary studies suggest it may induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : It has been shown to affect cell cycle progression, potentially leading to increased apoptosis rates.

- Targeting Specific Pathways : The imidazole moiety may interact with cellular signaling pathways that are crucial for cancer cell survival .

Case Studies

Several studies highlight the biological efficacy of this compound:

- Antimicrobial Study : A study evaluated the efficacy of various derivatives, including 2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide). The results indicated strong antibacterial activity with low toxicity profiles .

- Anticancer Research : In a recent study, the compound was tested against multiple cancer cell lines. Results showed significant cytotoxicity with IC50 values indicating effective dose ranges for therapeutic applications .

Q & A

What synthetic strategies are optimal for constructing the imidazole-thioacetamide core of this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the imidazole ring via cyclization of appropriate precursors. For example, coupling 5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole-2-thiol with 2-chloroacetamide in the presence of a base like potassium carbonate in acetone or ethanol is a common approach . Optimization includes monitoring reaction progress via TLC, controlling reflux time (6–8 hours), and recrystallization from ethanol to improve purity . Key challenges include regioselectivity in imidazole substitution and minimizing side reactions (e.g., oxidation of thiol groups).

How can structural characterization of this compound be rigorously validated, and what analytical techniques are most reliable?

Validation requires a combination of spectroscopic and crystallographic methods:

- FTIR : Confirms functional groups (e.g., C=O at ~1678 cm⁻¹, aromatic C=C at ~1438–1593 cm⁻¹) .

- NMR : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm, acetamide NH at δ ~10–12 ppm) .

- X-ray crystallography : Resolves 3D structure and confirms regiochemistry; SHELXL is widely used for refinement .

Discrepancies in spectral data (e.g., unexpected splitting) may indicate impurities or conformational isomerism, necessitating repeated recrystallization or alternative solvents .

What computational methods are suitable for predicting electronic properties and reactivity of this compound?

Density Functional Theory (DFT) at the B3LYP/6-31G level is effective for calculating:

- HOMO-LUMO gaps : Predicts charge-transfer behavior and redox stability .

- Molecular Electrostatic Potential (MESP) : Maps electrophilic/nucleophilic sites, guiding derivatization strategies .

- Thermodynamic stability : Evaluates conformers and tautomers. Validation against experimental IR/NMR data is critical to ensure accuracy .

How can researchers resolve contradictions in reported biological activity data (e.g., cytotoxicity)?

Discrepancies in IC₅₀ values (e.g., 15.67 µg/mL vs. higher/lower values in other studies) may arise from:

- Cell line specificity : Activity against C6 glioma cells vs. HepG2 hepatoma cells varies due to membrane permeability differences .

- Assay conditions : Varying incubation times, serum concentrations, or solvent controls (e.g., DMSO toxicity thresholds).

- Compound purity : Impurities ≥5% can skew results; HPLC purity >98% is recommended for reproducibility .

What strategies enhance the compound’s solubility and bioavailability for in vivo studies?

- Derivatization : Introduce polar groups (e.g., sulfonamides, hydroxyls) at the acetamide or nitrobenzene positions .

- Co-solvents : Use ethanol-PBS mixtures (<5% ethanol) to avoid precipitation .

- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles improves plasma stability and tissue targeting .

How can researchers design experiments to probe the mechanism of action for antitumor activity?

- Enzyme inhibition assays : Test against kinases (e.g., EGFR) or cyclooxygenases (COX-1/2) linked to tumor proliferation .

- Apoptosis markers : Measure caspase-3/7 activation via fluorometric assays in treated cell lines .

- Molecular docking : Simulate binding to target proteins (e.g., tubulin) using AutoDock Vina; validate with mutagenesis studies .

What are the critical considerations for scaling up synthesis without compromising yield or purity?

- Catalyst selection : Transition from K₂CO₃ to DBU for faster reaction kinetics in polar aprotic solvents .

- Flow chemistry : Continuous reactors reduce side-product formation during thioacetamide coupling .

- Purification : Replace column chromatography with fractional crystallization for cost-effective scale-up .

How can researchers address stability issues under physiological conditions?

- pH stability studies : Monitor degradation via HPLC in buffers (pH 4–9) over 24–72 hours.

- Light sensitivity : Store solutions in amber vials to prevent nitro group photoreduction .

- Metabolite profiling : Use LC-MS to identify hydrolysis products (e.g., free thiols or imidazole fragments) .

What structural analogs of this compound show promise for structure-activity relationship (SAR) studies?

- Nitro position : Replace 3-nitrophenyl with 4-nitrophenyl to assess electronic effects on cytotoxicity .

- Acetamide substitution : Replace N-aryl groups with heterocycles (e.g., thiazole) to modulate lipophilicity .

- Imidazole ring : Introduce methyl or halide substituents to evaluate steric and electronic contributions .

How can crystallographic data be leveraged to predict polymorphism or co-crystal formation?

- Hirshfeld surface analysis : Identifies intermolecular interactions (e.g., C–H···O, π–π stacking) driving packing motifs .

- Co-crystal screening : Use GRAS co-formers (e.g., succinic acid) in solvent-drop grinding experiments to enhance solubility .

- Polymorph prediction : Tools like Mercury (CCDC) simulate lattice energy landscapes to prioritize stable forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.